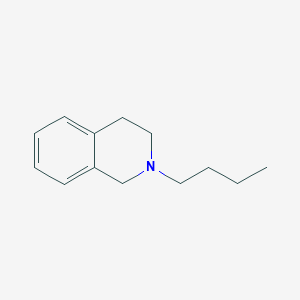
2-Butyl-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-Butyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which is a class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are widely distributed in nature. The 1,2,3,4-tetrahydroisoquinoline scaffold has garnered significant attention due to its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an intermediate iminium ion, which then cyclizes to form the tetrahydroisoquinoline core . The reaction conditions often include acidic catalysts and solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to ensure high yield and purity. Reducing agents like sodium borohydride or catalytic hydrogenation are commonly used to reduce the intermediate dihydroisoquinoline to the desired tetrahydroisoquinoline .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form oxidized derivatives.
Reduction: Reduction of the iminium intermediate to tetrahydroisoquinoline using sodium borohydride.
Substitution: Electrophilic substitution reactions where the hydrogen atoms on the tetrahydroisoquinoline ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: DDQ in dichloromethane under argon atmosphere.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: t-Butyl-lithium for regio- and stereoselective substitution.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Butyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter systems, inhibit enzymes, and interact with receptors, leading to its diverse biological effects . The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: The parent compound with a similar core structure but without the butyl substitution.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A methyl-substituted derivative with different biological activities.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: A benzyl-substituted derivative known for its antibacterial properties.
Uniqueness: 2-Butyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The butyl group can enhance lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .
Propiedades
IUPAC Name |
2-butyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h4-7H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRWTFOJAASVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328490 | |
| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92195-34-1 | |
| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















